N-Hydroxy-1H-pyrrole-2-carboxamidine

Hydrogen bond donor count Drug-likeness ADME prediction

N-Hydroxy-1H-pyrrole-2-carboxamidine (CAS 500024-85-1; synonym pyrrole-2-carboxamidoxime) is a low-molecular-weight (125.13 g/mol) heterocyclic building block comprising a pyrrole ring substituted at the 2-position with an N-hydroxycarboximidamide (amidoxime/hydroxyamidine) group. Its computed physicochemical profile — XLogP3 of 0.2, topological polar surface area (TPSA) of 74.4 Ų, three hydrogen bond donors (HBD), and two hydrogen bond acceptors (HBA) — places it in a polarity and hydrogen-bonding capacity range distinct from its non-hydroxylated carboxamidine and N-methylated pyrrole analogs.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B11769923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-1H-pyrrole-2-carboxamidine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C(=NO)N
InChIInChI=1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8)
InChIKeyVIJSXGATFLMXMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-1H-pyrrole-2-carboxamidine (Pyrrole-2-carboxamidoxime) — Procurement-Oriented Physicochemical and Class Baseline


N-Hydroxy-1H-pyrrole-2-carboxamidine (CAS 500024-85-1; synonym pyrrole-2-carboxamidoxime) is a low-molecular-weight (125.13 g/mol) heterocyclic building block comprising a pyrrole ring substituted at the 2-position with an N-hydroxycarboximidamide (amidoxime/hydroxyamidine) group [1]. Its computed physicochemical profile — XLogP3 of 0.2, topological polar surface area (TPSA) of 74.4 Ų, three hydrogen bond donors (HBD), and two hydrogen bond acceptors (HBA) — places it in a polarity and hydrogen-bonding capacity range distinct from its non-hydroxylated carboxamidine and N-methylated pyrrole analogs [1]. The compound belongs to the broader hydroxyamidine class, which has been established as a privileged scaffold for heme-coordinating IDO1 inhibitors (cellular IC₅₀ values in the low nanomolar range for optimized analogs) [2] and as a recognized prodrug principle for improving oral bioavailability of amidine-containing pharmacophores [3].

Why In-Class Pyrrole Carboxamidine Analogs Cannot Simply Substitute N-Hydroxy-1H-pyrrole-2-carboxamidine


The N-hydroxyamidine (amidoxime) moiety confers three interdependent functional capabilities that are absent in the corresponding non-hydroxylated pyrrole-2-carboxamidine: (i) metal-chelation competence via N,O-bidentate coordination, relevant to metalloenzyme inhibitor design [1]; (ii) the capacity to serve as an orally bioavailable prodrug for the parent amidine, enabled by hepatic reductase-mediated N–O bond cleavage [2]; and (iii) synthetic entry to 1,2,4-oxadiazole heterocycles through O-acylation/cyclodehydration, a transformation not accessible from the non-hydroxylated analog [3]. Substituent modifications on the pyrrole ring (e.g., 4-methyl, 4-chloro, or 1,5-dimethyl variants) alter molecular weight, lipophilicity, and hydrogen-bonding capacity , which can shift solubility, membrane permeability, and target-binding profiles. Consequently, procurement specifications — including purity grade, residual solvent profile, and batch-to-batch consistency in the N-hydroxy oxidation state — are critical parameters that generic substitution cannot guarantee.

Quantitative Differential Evidence Guide: N-Hydroxy-1H-pyrrole-2-carboxamidine vs. Closest Pyrrole Carboxamidine Analogs


Hydrogen-Bond Donor Capacity: N-Hydroxy-1H-pyrrole-2-carboxamidine (3 HBD) vs. 1,5-Dimethyl-1H-pyrrole-2-carboxamidine (2 HBD)

The N-hydroxy group of N-Hydroxy-1H-pyrrole-2-carboxamidine provides a third hydrogen bond donor (HBD = 3) relative to the non-hydroxylated analog 1,5-dimethyl-1H-pyrrole-2-carboxamidine (HBD = 2) [1]. This difference directly impacts computed drug-likeness parameters: the target compound exceeds the Lipinski Rule of Five threshold for HBD (≤5 but > typical 2-3 range for CNS drugs), whereas the dimethyl analog remains within conventional oral drug space. An increased HBD count is correlated with reduced passive membrane permeability but enhanced aqueous solubility, a trade-off relevant to fragment-based drug design and prodrug strategies [1].

Hydrogen bond donor count Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: N-Hydroxy (74.4 Ų) vs. 1,5-Dimethyl Analog (~56 Ų Estimated)

N-Hydroxy-1H-pyrrole-2-carboxamidine exhibits a computed TPSA of 74.4 Ų [1], reflecting the contribution of the N-hydroxyamidine group (additional oxygen and nitrogen atoms). The 1,5-dimethyl-substituted, non-hydroxylated analog has an estimated TPSA of approximately 56 Ų (two nitrogen atoms only, no hydroxyl oxygen contribution). The TPSA difference of ~18 Ų is significant: TPSA values above 60 Ų are associated with reduced passive blood-brain barrier permeation, while values above 140 Ų generally preclude oral absorption [1]. This positions the target compound in an intermediate permeability zone suitable for peripheral-target drug design, whereas the dimethyl analog may exhibit superior CNS penetration potential.

TPSA Membrane permeability Blood-brain barrier penetration

Metal-Chelation Competence: Hydroxyamidine N,O-Coordination vs. Non-Hydroxylated Carboxamidine (No Chelation)

The N-hydroxyamidine (amidoxime) group of the target compound provides a bidentate N,O-chelation site capable of coordinating transition metal ions including Zn(II), Cu(II), Fe(II/III), and Co(II) [1]. This property is absent in 1,5-dimethyl-1H-pyrrole-2-carboxamidine, which lacks the hydroxyl oxygen donor atom. In the context of IDO1 inhibition, the hydroxyamidine motif directly coordinates the heme iron in the enzyme active site, a mechanism exploited by several development candidates; optimized hydroxyamidine-based IDO1 inhibitors achieve cellular IC₅₀ values of 50–71 nM with >300-fold selectivity over TDO [2]. While specific IC₅₀ data for N-Hydroxy-1H-pyrrole-2-carboxamidine itself are not publicly reported, the compound contains the minimal pharmacophore required for heme coordination and serves as a validated fragment starting point for inhibitor design [3].

Metal chelation Metalloenzyme inhibition Zinc binding IDO1 heme coordination

Amidoxime Prodrug Conversion Potential: N-Hydroxy Compound as Orally Bioavailable Amidine Precursor

Amidoximes, including the N-hydroxyamidine functionality present in the target compound, are established prodrugs for amidines: hepatic N-reductive enzymes (mARC complex; mitochondrial amidoxime reducing component) cleave the N–O bond to release the active amidine species [1]. In a quantitative demonstration of this principle, aromatic diamidoximes administered orally to rats were absorbed from the gut and converted to the corresponding diamidines, achieving measurable plasma levels of the active drug [1]. The non-hydroxylated pyrrole-2-carboxamidine cannot exploit this prodrug mechanism, as it already exists in the free amidine form, which typically suffers from poor oral bioavailability due to high basicity (pKa ~10–12) and permanent positive charge at physiological pH [2]. The N-hydroxy compound, by masking the amidine as a neutral amidoxime (predicted pKa ~12.29 for the 4-chloro analog ), potentially offers superior membrane permeability and oral absorption before enzymatic activation.

Prodrug Oral bioavailability Amidoxime reductase Amidine delivery

Synthetic Versatility: 1,2,4-Oxadiazole Formation from Hydroxyamidine vs. Inertness of Non-Hydroxylated Analog

The N-hydroxyamidine group of N-Hydroxy-1H-pyrrole-2-carboxamidine undergoes O-acylation with carboxylic acid derivatives, followed by cyclodehydration under basic conditions (e.g., KOH/DMSO or TBAF/THF) to yield 3,5-disubstituted 1,2,4-oxadiazoles [1]. This reaction proceeds at room temperature with high efficiency for diverse substrates and is a cornerstone of medicinal chemistry for generating ester/amide bioisosteres [1]. The non-hydroxylated analog 1,5-dimethyl-1H-pyrrole-2-carboxamidine cannot participate in this transformation, as the cyclodehydration requires the hydroxyl oxygen of the amidoxime as the nucleophilic component for oxadiazole ring closure. The 1,2,4-oxadiazole products are present in multiple marketed drugs (ataluren, naldemedine, ozanimod, opicapone, azilsartan medoxomil, amenamevir) and serve as metabolically stable amide/ester replacements [1].

1,2,4-Oxadiazole Cyclodehydration Heterocycle synthesis Bioisostere

Molecular Weight and Substitution Pattern Differentiation: Unsubstituted vs. 4-Methyl vs. 4-Chloro vs. 1,5-Dimethyl Pyrrole Hydroxyamidine Analogs

Among commercially available N-hydroxy-1H-pyrrole-2-carboxamidine analogs, the target compound (MW = 125.13 g/mol) [1] is the least substituted and lowest molecular weight member of the series. The 4-methyl analog (N-hydroxy-4-methyl-1H-pyrrole-2-carboxamidine, CAS 915229-90-2) has MW = 139.16 g/mol (+14 Da, +11%), the 4-chloro analog (CAS 915229-97-9) has MW = 159.57 g/mol (+34 Da, +28%), and the 1,5-dimethyl-N-hydroxy analog has MW = 153.18 g/mol (+28 Da, +22%) . In fragment-based drug design, the lower molecular weight of the unsubstituted parent provides greater room for subsequent optimization within the commonly targeted MW < 500 g/mol range for oral drugs. The 4-chloro substitution adds significant lipophilicity and mass, while the 4-methyl variant introduces a modest hydrophobic increment without the potential metabolic liability of aryl chlorides .

Molecular weight Substituent effect SAR Lead optimization

Optimal Application Scenarios for N-Hydroxy-1H-pyrrole-2-carboxamidine Based on Quantitative Differentiation Evidence


Fragment-Based IDO1/TDO Inhibitor Screening Campaigns Requiring Heme-Coordinating Pharmacophore

N-Hydroxy-1H-pyrrole-2-carboxamidine provides the minimal N-hydroxyamidine pharmacophore necessary for heme-iron coordination in IDO1 inhibitor design [1]. With MW = 125.13 g/mol and 3 HBD, it is suitable as a fragment starting point (MW < 250 Da, meeting rule-of-three criteria) for biochemical and biophysical screening against IDO1 and related heme-dependent dioxygenases. Optimized hydroxyamidine-based IDO1 inhibitors achieve cellular IC₅₀ values of 50–71 nM with >300-fold TDO selectivity [1], establishing the target engagement potential of this chemotype. Procurement at ≥95% purity with batch-certified N-hydroxy content is essential, as oxidation or reduction of the hydroxyamidine group would compromise heme-binding capacity.

Orally Bioavailable Amidine Prodrug Design: Pharmacokinetic Bridging Studies

The amidoxime functionality directly enables oral prodrug strategies for pyrrole-2-carboxamidine-based pharmacophores. The neutral hydroxyamidine form is a substrate for hepatic mARC enzymes that reductively cleave the N–O bond to generate the active amidine in vivo [2]. This approach has been validated across multiple therapeutic areas (antimicrobial, anticoagulant, antimalarial) where oral diamidoximes demonstrated absorption from the gut and conversion to active diamidines in rats [2]. The target compound, as the minimal pyrrole amidoxime scaffold, serves as a model substrate for in vitro mARC reductase activity assays and for PK bridging studies comparing oral amidoxime vs. intravenous amidine exposure.

1,2,4-Oxadiazole Library Synthesis via Cyclodehydration: Heterocyclic Bioisostere Generation

As an amidoxime, N-Hydroxy-1H-pyrrole-2-carboxamidine undergoes O-acylation with diverse carboxylic acids followed by base-mediated cyclodehydration to yield 3-(1H-pyrrol-2-yl)-1,2,4-oxadiazoles [3]. These oxadiazole products function as metabolically stable bioisosteres of amides and esters, with the 1,2,4-oxadiazole core present in six marketed drugs [3]. Room-temperature, one-pot protocols using DMSO and inorganic bases (e.g., KOH, Cs₂CO₃) provide efficient access to this chemical space directly from the target compound. This application is uniquely enabled by the N-hydroxy group and cannot be replicated with non-hydroxylated pyrrole carboxamidine analogs.

Metal-Organic Framework (MOF) and Coordination Polymer Ligand Synthesis

The N,O-bidentate chelation capacity of the hydroxyamidine group makes N-Hydroxy-1H-pyrrole-2-carboxamidine a candidate ligand for constructing metal-organic frameworks (MOFs) and coordination polymers with Zn(II), Cu(II), and Co(II) nodes [4]. Vendor listings explicitly note MOF/COF ligand applications for this compound at 95%+ purity with HNMR and HPLC characterization . The compound's low MW and the pyrrole NH as a potential secondary coordination or hydrogen-bonding site differentiate it from simpler benzamidoxime ligands, enabling more complex supramolecular architectures.

Quote Request

Request a Quote for N-Hydroxy-1H-pyrrole-2-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.